molecular formula C11H15N5O4 B12805073 5'Me-taloAZT CAS No. 141980-84-9

5'Me-taloAZT

Cat. No.: B12805073
CAS No.: 141980-84-9
M. Wt: 281.27 g/mol
InChI Key: LDOLZPLGBOMIJY-VTBDLZGYSA-N
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Description

5’-Methylthio-2’-deoxyuridine (5’Me-taloAZT) is a synthetic nucleoside analog. It is structurally similar to thymidine, a naturally occurring nucleoside, but with a methylthio group at the 5’ position. This modification imparts unique properties to the compound, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methylthio-2’-deoxyuridine typically involves the following steps:

    Starting Material: The synthesis begins with 2’-deoxyuridine, a naturally occurring nucleoside.

    Methylation: The 5’ position of the deoxyuridine is methylated using a methylating agent such as methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH).

    Thio Substitution: The methylated product is then subjected to a substitution reaction with a thiol reagent, such as thiourea, to introduce the methylthio group at the 5’ position.

Industrial Production Methods

Industrial production of 5’-Methylthio-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

5’-Methylthio-2’-deoxyuridine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Thiourea, sodium hydride (NaH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: De-methylated products

    Substitution: Various substituted derivatives

Scientific Research Applications

5’-Methylthio-2’-deoxyuridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: The compound is studied for its potential role in DNA replication and repair mechanisms.

    Medicine: It has been investigated for its antiviral and anticancer properties. The methylthio modification enhances its ability to inhibit viral replication and induce apoptosis in cancer cells.

    Industry: It is used in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of 5’-Methylthio-2’-deoxyuridine involves its incorporation into DNA during replication. The methylthio group interferes with the normal base-pairing process, leading to errors in DNA synthesis. This results in the inhibition of viral replication and the induction of apoptosis in cancer cells. The compound targets key enzymes involved in DNA synthesis, such as DNA polymerase, and disrupts their function.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2’-deoxyuridine (5-FdUrd): Another nucleoside analog with a fluorine atom at the 5’ position.

    2’-Deoxy-5-azacytidine (5-aza-dC): A nucleoside analog with a nitrogen atom at the 5’ position.

Uniqueness

5’-Methylthio-2’-deoxyuridine is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. Unlike other nucleoside analogs, the methylthio group enhances its ability to inhibit viral replication and induce apoptosis, making it a promising candidate for antiviral and anticancer therapies.

Properties

CAS No.

141980-84-9

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

1-[(2R,4S)-4-azido-5-[(1S)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H15N5O4/c1-5-4-16(11(19)13-10(5)18)8-3-7(14-15-12)9(20-8)6(2)17/h4,6-9,17H,3H2,1-2H3,(H,13,18,19)/t6-,7-,8+,9?/m0/s1

InChI Key

LDOLZPLGBOMIJY-VTBDLZGYSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H](C(O2)[C@H](C)O)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(C)O)N=[N+]=[N-]

Origin of Product

United States

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